1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid hydrochloride is a complex organic compound that features a pyrrolidine ring substituted with a benzyl group and a pyrazole moiety
Preparation Methods
The synthesis of 1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Pyrazole Moiety: The pyrazole ring is attached through a condensation reaction with a suitable pyrazole derivative.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency and scalability .
Chemical Reactions Analysis
1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures and pressures .
Scientific Research Applications
1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid hydrochloride include:
1-Benzyl-4-(1-methyl-1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride: This compound has a similar structure but differs in the position of the pyrazole ring substitution.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound features a boronic acid ester group instead of the carboxylic acid moiety.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C16H20ClN3O2 |
---|---|
Molecular Weight |
321.80 g/mol |
IUPAC Name |
1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C16H19N3O2.ClH/c1-18-9-13(7-17-18)14-10-19(11-15(14)16(20)21)8-12-5-3-2-4-6-12;/h2-7,9,14-15H,8,10-11H2,1H3,(H,20,21);1H |
InChI Key |
SXXARXVTDCOSMT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC2C(=O)O)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.